molecular formula C4H13ClN2O2S B1290506 2-amino-N,N-dimethylethanesulfonamide hydrochloride CAS No. 91893-69-5

2-amino-N,N-dimethylethanesulfonamide hydrochloride

Cat. No.: B1290506
CAS No.: 91893-69-5
M. Wt: 188.68 g/mol
InChI Key: PIZGQSWCZNVPFH-UHFFFAOYSA-N
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Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Warning” and the precautionary statements include P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanesulfonic acid with formaldehyde to produce N-methyl-2-aminoethanesulfonic acid methyl ester. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethylethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,N-dimethylethanesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-amino-N,N-dimethylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZGQSWCZNVPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634264
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91893-69-5
Record name 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
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